1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione
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Overview
Description
1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been used in various therapeutic applications, including anticancer treatments . The compound features a unique structure with an anthracene backbone, which is modified by the presence of amino, hydroxy, and piperidinyl groups.
Preparation Methods
The synthesis of 1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere. Industrial production methods may also employ gas-phase fixed-bed oxidation or liquid-phase oxidation techniques .
Chemical Reactions Analysis
1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are crucial intermediates in many biological processes.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione involves its interaction with essential cellular proteins. It can inhibit cancer progression by targeting proteins such as kinases, topoisomerases, and matrix metalloproteinases . These interactions lead to the inhibition of cancer cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways.
Comparison with Similar Compounds
1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Amino-4-hydroxy-2-phenoxyanthracene-9,10-dione: This compound has a phenoxy group instead of a piperidinyl group, which alters its biological activity and chemical properties.
1-Ethynyl-4-hydroxyanthraquinone: Known for its anticancer potential, this compound features an ethynyl group that influences its interaction with cellular targets. The uniqueness of this compound lies in its piperidinyl group, which enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-piperidin-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18N2O3/c20-17-13(21-8-4-1-5-9-21)10-14(22)15-16(17)19(24)12-7-3-2-6-11(12)18(15)23/h2-3,6-7,10,22H,1,4-5,8-9,20H2 |
InChI Key |
KDXJEVJZQBBJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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